2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide
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Description
2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hypoglycemic Activity
Research by Nikaljea, Choudharia, and Une (2012) on similar compounds highlights the synthesis of novel derivatives with significant hypoglycemic activity. These compounds were synthesized and evaluated in animal models, showing promising results for diabetes management. The study also conducted histopathological examinations to assess the toxicity effects on the liver and kidneys, indicating the therapeutic potential of these compounds (Nikaljea, Choudharia, & Une, 2012).
Anticonvulsant Properties
Camerman et al. (2005) investigated the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing insights into their anticonvulsant activities. The study compared the structures to phenytoin, identifying specific molecular features likely responsible for the anticonvulsant effects. This research provides a foundation for developing new therapeutic agents based on the acetamide scaffold (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Anticancer and Antimicrobial Activities
Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, evaluating their antimicrobial and antiproliferative activities. The compounds showed promising activity against various bacterial strains and human tumor cell lines, indicating their potential as chemotherapeutic agents. This study underscores the versatility of the acetamide derivatives in developing new drugs for cancer and infectious diseases (Kaya et al., 2017).
Neuroprotective Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. The compound demonstrated a decrease in viral load and increased survival in virus-infected mice, indicating its potential as a therapeutic agent for viral encephalitis (Ghosh et al., 2008).
Monoamine Oxidase Inhibitors
Shen et al. (2014) explored the synthesis and biological evaluation of 2-phenoxyacetamide analogues as monoamine oxidase inhibitors, identifying compounds with potent and selective inhibitory effects. These findings are significant for the development of new antidepressant drugs, showcasing the compound's potential in addressing mental health disorders (Shen, Yu, Zhang, Jia, & Zhu, 2014).
Properties
IUPAC Name |
2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-15-9-12(7-8-14(15)21-11-16(17)19)10-18-13-5-3-2-4-6-13/h7-9,13,18H,2-6,10-11H2,1H3,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJKDAPPEOASFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356673 |
Source
|
Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425646-58-8 |
Source
|
Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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